molecular formula C9H14BF3O3S B3068559 9-Borabicyclo[3.3.1]nonan-9-yl trifluoromethanesulfonate CAS No. 62731-43-5

9-Borabicyclo[3.3.1]nonan-9-yl trifluoromethanesulfonate

Cat. No.: B3068559
CAS No.: 62731-43-5
M. Wt: 270.08 g/mol
InChI Key: NXHUKDCGEGEZCX-UHFFFAOYSA-N
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Description

9-Borabicyclo[3.3.1]nonan-9-yl trifluoromethanesulfonate is a useful research compound. Its molecular formula is C9H14BF3O3S and its molecular weight is 270.08 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

9-Borabicyclo[3.3.1]nonan-9-yl trifluoromethanesulfonate, also known as 9-BBN triflate, is primarily used as a hydroborating agent . It targets carbonyl compounds and alkynes , facilitating their conversion into organoboranes .

Mode of Action

9-BBN triflate acts as a Lewis acid , interacting with its targets through a process known as hydroboration . This involves the addition of a boron-hydrogen bond across a carbon-carbon double or triple bond . The compound exists as a hydride-bridged dimer , which easily cleaves in the presence of reducible substrates .

Biochemical Pathways

The hydroboration reaction mediated by 9-BBN triflate affects the synthesis of organoboranes . These organoboranes can then participate in various biochemical pathways, including the Suzuki reaction , a type of cross-coupling reaction that allows for the formation of carbon-carbon bonds .

Pharmacokinetics

It’s known that the compound isthermally stable and less sensitive to oxygen and water compared to other dialkyl boranes . This suggests that it may have a relatively long half-life and good bioavailability under certain conditions.

Result of Action

The primary result of 9-BBN triflate’s action is the formation of organoboranes . These compounds have a wide range of applications in organic chemistry, including the synthesis of complex organic molecules . The steric demand of 9-BBN greatly suppresses the formation of the 2-substituted isomer compared to the use of borane .

Action Environment

The action of 9-BBN triflate is influenced by various environmental factors. For instance, it is less sensitive to oxygen and water, suggesting that it can function effectively in a variety of environments . It should be noted that the compound is reactive and can cause damage to organs through prolonged or repeated exposure . Therefore, appropriate safety measures should be taken when handling this compound.

Properties

IUPAC Name

9-borabicyclo[3.3.1]nonan-9-yl trifluoromethanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14BF3O3S/c11-9(12,13)17(14,15)16-10-7-3-1-4-8(10)6-2-5-7/h7-8H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXHUKDCGEGEZCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2CCCC1CCC2)OS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BF3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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9-Borabicyclo[3.3.1]nonan-9-yl trifluoromethanesulfonate
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9-Borabicyclo[3.3.1]nonan-9-yl trifluoromethanesulfonate
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9-Borabicyclo[3.3.1]nonan-9-yl trifluoromethanesulfonate
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9-Borabicyclo[3.3.1]nonan-9-yl trifluoromethanesulfonate
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9-Borabicyclo[3.3.1]nonan-9-yl trifluoromethanesulfonate

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